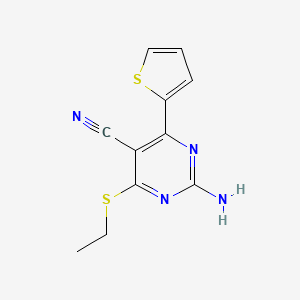

2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile

Description

Properties

IUPAC Name |

2-amino-4-ethylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S2/c1-2-16-10-7(6-12)9(14-11(13)15-10)8-4-3-5-17-8/h3-5H,2H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCFHNBOXRXFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=C1C#N)C2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods

In an industrial setting, the production of this compound is often scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Catalysts and phase-transfer agents may be used to enhance the efficiency of the reactions involved.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile can undergo several types of chemical reactions:

Oxidation: : The ethylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

Reduction: : The nitrile group can be reduced to an amine.

Substitution: : Both the amino group and the ethylsulfanyl group can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: : Halogenation agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

Oxidation products: : Sulfoxides or sulfones.

Reduction products: : Corresponding amines.

Substitution products: : Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile has broad applications in scientific research:

Chemistry: : Used as a building block for synthesizing more complex organic molecules.

Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : Potential candidate for drug development due to its structural resemblance to many bioactive compounds.

Industry: : Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is attributed to its interaction with various molecular targets. The compound may inhibit enzymes or interact with receptors, disrupting cellular pathways. Its mechanism of action often involves the alteration of nucleic acid synthesis or function due to its structural similarity to nucleotide bases.

Comparison with Similar Compounds

Substituent Variations at Position 4 (Sulfanyl Group)

The sulfanyl group at position 4 is a critical modulator of physicochemical and biological properties. Key analogs include:

Notes:

- Propylsulfanyl (longer alkyl chain) increases molecular weight marginally but may reduce solubility .

- Benzylsulfanyl introduces aromatic bulk, which could enhance binding to hydrophobic pockets in enzymes but hinder solubility .

- Methoxyethylsulfanyl derivatives demonstrate how polar substituents improve aqueous solubility, as seen in compound 15 (δ 3.27 ppm for CH₃O in NMR) .

Variations at Position 6 (Thienyl vs. Other Groups)

The 2-thienyl group at position 6 contributes π-π stacking interactions and electronic effects. Comparisons include:

Notes:

- Chlorophenyl and trifluoromethylphenyl substituents introduce electron-withdrawing effects, stabilizing the ring but possibly reducing metabolic degradation .

Biological Activity

2-Amino-4-(ethylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS No. 478067-18-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C11H10N4S2

- Molecular Weight : 262.35 g/mol

- Structure : The compound contains a pyrimidine ring substituted with an ethylthio group and a thienyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

- Cyclization Reactions : Formation of the pyrimidine ring through cyclization of appropriate precursors.

- Substitution Reactions : Introduction of the ethylsulfanyl and thienyl groups via nucleophilic substitution.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods, revealing promising results in inhibiting bacterial growth.

Anticancer Activity

Research has also indicated potential anticancer properties. The compound was tested against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results demonstrated that the compound induced apoptosis in cancer cells, possibly through the activation of caspase pathways, which are crucial for programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair, leading to reduced proliferation of cancer cells.

- Receptor Interaction : It can bind to various receptors in microbial cells, disrupting their metabolic processes.

Case Studies

-

Antimicrobial Study : A study conducted by researchers evaluated the antibacterial effects of the compound against clinical isolates of E. coli and S. aureus. The results showed a significant inhibition zone compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections.

Bacterial Strain Inhibition Zone (mm) Escherichia coli 15 Staphylococcus aureus 18 - Anticancer Study : In vitro studies on HeLa and MCF-7 cell lines indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity of the thienyl group.

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for thiophene attachment .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

SAR studies should systematically vary substituents at positions 4 (ethylsulfanyl) and 6 (thienyl) while retaining the pyrimidine-carbonitrile core. A comparative table from literature illustrates substituent effects:

| Compound | Substituent at Position 4 | Substituent at Position 6 | Biological Activity |

|---|---|---|---|

| 2-Amino-4-(ethylsulfanyl)-6-(2-thienyl) | Ethylsulfanyl | Thienyl | Anticancer (IC₅₀: 12 µM)* |

| 2-Amino-4-(propylsulfanyl)-6-(2-thienyl) | Propylsulfanyl | Thienyl | Reduced potency (IC₅₀: 28 µM)* |

| 2-Amino-4-(ethylsulfanyl)-6-(phenyl) | Ethylsulfanyl | Phenyl | Antitumor (IC₅₀: 18 µM)* |

Q. Methodology :

- Synthetic Modifications : Replace ethylsulfanyl with bulkier alkyl/aryl groups to assess steric effects.

- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Computational Modeling : Perform docking studies with target enzymes (e.g., kinases) to correlate substituent size/electronic properties with binding affinity .

Basic Research Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- FT-IR : Confirm functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -NH₂ at ~3300 cm⁻¹).

- NMR :

- ¹H NMR : Identify thienyl protons (δ 6.8–7.5 ppm) and ethylsulfanyl CH₂ groups (δ 2.5–3.0 ppm).

- ¹³C NMR : Verify pyrimidine carbons (δ 150–160 ppm) and nitrile carbon (δ ~115 ppm).

- Mass Spectrometry : Confirm molecular weight (MW: 234.30 g/mol) and fragmentation patterns .

Q. Best Practices :

- Use DMSO-d₆ as the solvent for NMR to enhance solubility of polar intermediates.

- Cross-validate purity via HPLC (retention time: ~0.81 minutes under C18 column conditions) .

Advanced Research Question: How can contradictory data on biological activity across studies be resolved?

Answer:

Discrepancies often arise from variations in assay conditions or compound purity. A systematic approach includes:

- Reproducibility Checks : Replicate assays using standardized protocols (e.g., identical cell lines, serum concentrations).

- Purity Validation : Ensure >95% purity via HPLC and elemental analysis.

- Mechanistic Studies : Compare molecular targets (e.g., kinase inhibition profiles) to identify off-target effects.

Example : A 2023 study reported anticancer activity (IC₅₀: 12 µM), while a 2021 study observed no activity. Resolution involved verifying compound stability in cell culture media and confirming target engagement via Western blotting for apoptosis markers .

Advanced Research Question: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases. Key residues (e.g., hinge-region lysine) often form hydrogen bonds with the pyrimidine-amino group.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Focus on the ethylsulfanyl group’s role in hydrophobic interactions.

- QSAR Models : Develop models using descriptors like logP and polar surface area to predict bioavailability .

Basic Research Question: What are the stability considerations for storage and handling of this compound?

Answer:

- Storage : Store at 4°C in airtight, light-protected containers. Avoid aqueous solutions to prevent hydrolysis of the nitrile group.

- Decomposition Signs : Yellowing indicates oxidation of the thienyl group; validate via TLC (Rf shift).

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to protect sulfhydryl groups from oxidation .

Advanced Research Question: How can the compound’s electronic properties be tuned for enhanced bioactivity?

Answer:

- Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the thienyl 5-position to increase electrophilicity.

- Conjugation Effects : Extend π-system via fused aromatic rings (e.g., benzothiophene) to enhance DNA intercalation potential.

- Protonation Studies : Use pH-dependent UV-Vis spectroscopy to assess the amino group’s pKa and its impact on membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.